molecular formula C16H18N2O4S B2953361 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946370-68-9

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

Cat. No.: B2953361
CAS No.: 946370-68-9
M. Wt: 334.39
InChI Key: YEFRCKJWRPIEHP-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a synthetic small molecule designed for research applications, particularly in oncology and inflammation. It is a derivative of the 4,5,6,7-tetrahydrobenzo[c]isoxazole scaffold, a structure recognized in medicinal chemistry for its potential to interact with key biological targets . The compound features a methylsulfonylphenyl moiety, a group often associated with anti-inflammatory activity and cyclooxygenase-2 (COX-2) inhibition . This molecular architecture makes it a compelling candidate for investigating HSP90 inhibition. Heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability and function of many oncoproteins, and its inhibition is a validated strategy for anticancer therapy . Structurally similar N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide analogues have been discovered as novel HSP90 inhibitors, demonstrating significant antiproliferative effects against breast cancer cell lines and the ability to suppress key oncoreceptors like HER2 and EGFR . Consequently, this acetamide derivative is a valuable tool for researchers exploring the structure-activity relationships of HSP90 inhibitors and developing new anticancer agents. Furthermore, the methylsulfonyl group suggests potential for research into dual-acting agents that combine anticancer and anti-inflammatory activities, which could be useful for studying the tumor microenvironment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-22-16/h6-9H,2-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFRCKJWRPIEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 302.37 g/mol
  • Structure : The compound features a methylsulfonyl group attached to a phenyl ring and a tetrahydrobenzo[c]isoxazole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives:

  • The compound demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with growth inhibition rates exceeding 85% at specific concentrations .
  • It also showed moderate activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.
Microorganism Inhibition (%) Concentration (µg/mL)
Staphylococcus aureus85.7610
MRSA90.1210
Escherichia coli66.6950
Klebsiella pneumoniae70.4550

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through COX enzyme inhibition assays:

  • It exhibited selective COX-2 inhibitory activity with an IC50 value ranging from 0.10 to 0.31 µM, significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • The selectivity index (SI) for COX-2 over COX-1 was notably high (31.29 to 132), suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features:

  • The presence of the methylsulfonyl group enhances solubility and may contribute to the observed antimicrobial activity.
  • Variations in the tetrahydrobenzo[c]isoxazole moiety have been shown to influence both potency and selectivity towards COX enzymes .

Case Studies

Several studies have investigated similar compounds with modifications in the phenyl or isoxazole moieties:

  • Case Study on Derivatives : A series of derivatives based on the core structure were synthesized and tested for their biological activities. Compounds with additional halogen substitutions on the phenyl ring exhibited enhanced antibacterial properties.
  • Clinical Implications : In vivo studies demonstrated that formulations containing this compound significantly reduced inflammation in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Based Analogs ()

Compounds such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b) and others in share a bicyclic scaffold but replace the isoxazole ring with a thiophene. Key differences include:

  • Core Structure: Thiophene (sulfur-containing) vs.
  • Substituents : The target compound’s methylsulfonylphenyl group contrasts with pyrazolopyridine or hydrazine derivatives in .
  • Synthesis : Thiophene analogs require nitrogen atmospheres and extended reflux times (~6–9 hours), while the target’s synthesis (inferred from ) involves amide coupling under basic conditions .
Feature Target Compound Thiophene Analogs (e.g., 21b)
Core Structure Tetrahydrobenzo[c]isoxazole Tetrahydrobenzo[b]thiophene
Key Substituent Methylsulfonylphenyl Pyrazolopyridine/Hydrazine
Biological Activity Not reported Cytotoxicity (H1299 cells, no data)

Dichlorophenylamino Derivatives ()

2-(2-(2,6-Dichlorophenylamino)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide (13) shares the methylsulfonylphenyl-acetamide motif but incorporates a dichlorophenylamino group instead of the tetrahydrobenzoisoxazole.

  • Functional Groups : Both compounds have sulfone (-SO₂-) and secondary amide (-NHCO-) groups, evidenced by IR peaks at ~1,301–1,693 cm⁻¹ .
  • Solubility & Bioavailability: The dichlorophenylamino group in compound 13 may reduce solubility compared to the target’s bicyclic isoxazole, which could enhance membrane permeability.

Gamma Secretase Modulators ()

N-(2-Methoxy-4-(7-oxo-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)phenyl)-N-(2-oxopropyl)formamide shares the tetrahydrobenzoisoxazole core but includes a methoxy group and formamide linkage.

  • Therapeutic Target : Designed for Alzheimer’s disease (gamma secretase modulation), whereas the target compound’s application is unspecified.
  • Synthesis : Both use Cs₂CO₃ and polar aprotic solvents (DMF), but the target lacks the formamide and keto groups seen here .

Quinoline Derivatives ()

Patent compounds like N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(methylsulfonyl)piperidin-4-ylidene)acetamide feature quinoline cores and piperidinylidene acetamide groups.

  • Structural Divergence: The quinoline scaffold replaces the tetrahydrobenzoisoxazole, introducing aromatic nitrogen atoms.
  • Methylsulfonyl Role : Present in both compounds, but positioned on a piperidine ring in the patent compound vs. a phenyl group in the target .

Chromenone Derivatives ()

Compounds such as 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5a-e) retain the tetrahydrobenzoisoxazole moiety but fuse it with a chromenone system.

  • Synthesis : Requires Baker-Venkataraman rearrangement, contrasting with direct amidation likely used for the target.
  • Applications: Chromenones are often explored for antioxidant or anticancer activity, whereas the target’s acetamide group suggests kinase or protease targeting .

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